A short and efficient synthesis of functionalized (5-oxopyrrolidin-2-yl)phosphonate has been reported. [] The synthetic strategy involves a diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to dimethyl maleate. This reaction yields a key intermediate, O,O-Diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate. Subsequent hydrogenation and treatment with ammonia lead to the formation of O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate.
For example, PF-06650833, a derivative containing an isoquinoline moiety, acts as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). [] Its mechanism involves binding to the active site of IRAK4, preventing the kinase from phosphorylating downstream targets and thereby inhibiting the inflammatory signaling cascade.
Anti-inflammatory agents: PF-06650833, a potent IRAK4 inhibitor, is a clinical candidate for treating inflammatory diseases. [, ] Its development highlights the potential of this scaffold for targeting inflammatory pathways.
AMPA receptor potentiators: Research on 1,2-disubstituted cyclopentane derivatives, structurally similar to 3-(5-Oxopyrrolidin-2-yl)propanoic acid, has led to the identification of potent positive allosteric modulators of AMPA receptors. [] These compounds enhance AMPA receptor activity, making them potentially useful for treating neurological disorders like Alzheimer's disease.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: